ML298 is a selective inhibitor of phospholipase D2 (PLD2) [, ]. It belongs to a class of small molecules derived from a 1,3,8-triazaspiro[4.5]decane core, known to exhibit PLD2-inhibitory activity []. ML298 is a valuable tool in scientific research for investigating the role of PLD2 in various cellular processes, particularly in the context of cancer cell migration and invasion [].
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide is a complex organic compound with notable pharmacological properties. It is primarily recognized as a selective inhibitor of phospholipase D2, an enzyme implicated in various cellular processes, including cell migration and invasion. Its chemical structure includes multiple functional groups that contribute to its biological activity.
The compound is synthesized for research purposes and is available through various chemical suppliers. It has been documented in patent literature and scientific studies focusing on its inhibitory effects on phospholipase D2 and its potential applications in cancer treatment and other therapeutic areas .
This compound belongs to the class of benzamides and triazaspiro compounds. Its specific structural features classify it under fluorinated compounds due to the presence of fluorine atoms, which enhance its biological activity and stability.
The synthesis of 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide involves several steps that typically include the formation of the triazaspiro core followed by functionalization to introduce the benzamide moiety and fluorine substituents.
The molecular formula of 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide is with a molecular weight of approximately 468.9 g/mol .
The compound can participate in various chemical reactions due to its functional groups:
Common reagents for these reactions include:
This compound exerts its pharmacological effects by selectively inhibiting phospholipase D2. The mechanism involves binding to the active site of the enzyme, which disrupts its catalytic activity involved in lipid signaling pathways critical for cell migration and invasion processes.
Upon binding, the compound prevents substrate access to the enzyme's active site, thereby inhibiting downstream signaling pathways that are essential for cellular processes such as proliferation and metastasis .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's physical and chemical properties.
The primary scientific use
The systematic IUPAC name 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide provides a complete topological blueprint of the molecule. The name resolves hierarchically:
The structural formula integrates these domains: The 3,4-difluorobenzoyl group connects through an amide bond to the ethylenediamine linker, terminating at N8 of the triazaspirodecanone core. The meta-fluorophenyl substituent on N1 completes the architecture, positioning the molecule for selective protein interactions [3] [8].
Table 1: Component Analysis of IUPAC Name
Name Segment | Structural Interpretation |
---|---|
3,4-Difluoro- | Fluorines at C3/C4 of benzoyl ring |
Benzamide | Carboxamide functional group |
N-[2-...ethyl]- | Ethyl linker between amide and spiro N8 |
1-(3-Fluorophenyl)- | meta-Fluorophenyl on N1 of spiro core |
4-Oxo- | Carbonyl at C4 of piperidine ring |
1,3,8-Triazaspiro[4.5]dec-8-yl | Bicyclic system with N1, N3, N8; spiro junction at C1/C8 |
The compound’s identity is unambiguously defined by standardized identifiers:
Physicochemical properties include:
Table 2: Molecular Descriptor Summary
Descriptor | Value |
---|---|
CAS Registry Number | 1426916-02-0 (free base) |
Empirical Formula | C₂₂H₂₃F₃N₄O₂ |
Molecular Weight | 432.44 g/mol |
Purity | >98% (HPLC) |
Solubility (DMSO) | 20 mg/mL (46.25 mM) |
Storage Conditions | -20°C (desiccated) |
Fluorine Positioning and Electronic Effects
The compound features three strategically placed fluorine atoms influencing bioactivity and electronic distribution:1. 3,4-Difluorobenzoyl Domain: Fluorines at C3/C4 create an electron-deficient aromatic system, enhancing:- Metabolic stability by resisting oxidative degradation.- Dipole moment (calculated μ = 4.2 D), promoting hydrogen bonding with protein targets. This moiety inserts into the PLD2 hydrophobic cleft, with C4-F acting as a hydrogen bond acceptor [3] [8].2. 3-Fluorophenyl Group: The meta-fluorine on the spirocyclic N1-substituent balances lipophilicity (π ≈ 0.14) and steric demand. Ortho/para positions remain open for potential π-stacking with PLD2 residues (e.g., Tyr415) [8].
Fluorine’s electronegativity (χ = 3.98) withdraws electron density from adjacent rings, lowering the LUMO energy (-1.8 eV) and facilitating charge-transfer interactions critical for PLD2 inhibition [6].
Spirocyclic Core Topology and Conformational Constraints
The 1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decane core exhibits:
Table 3: Spirocyclic Core Functional Attributes
Feature | Role in Molecular Recognition |
---|---|
Spiro Junction (C8) | Restricts rotation; projects N-substituents orthogonally |
N1 (3-Fluorophenyl) | Anchors hydrophobic contact with PLD2 Leu444 |
4-Oxo (Piperidine C=O) | Accepts H-bonds from PLD2 Lys438 |
N8 Ethyl Tether | Positions benzamide in catalytic pocket |
N3-H (Imidazolidinone) | Donates H-bond to PLD2 backbone carbonyl |
This topology creates a semi-rigid scaffold that optimally orients substituents for PLD2 binding: The 3-fluorophenyl occupies a lipophilic subpocket, while the difluorobenzoyl group extends toward the catalytic site, explaining the compound’s >53-fold selectivity for PLD2 (IC₅₀ = 355 nM) over PLD1 (IC₅₀ > 20 µM) [3] [6].
Table 4: Standardized Compound Names and Identifiers
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide |
CAS Registry Number | 1426916-02-0 (free base) |
Common Synonyms | ML298; ML-298; CID53393915 |
Empirical Formula | C₂₂H₂₃F₃N₄O₂ |
SMILES | FC1=CC=C(C(NCCN2CCC3(C(NCN3C4=CC(F)=CC=C4)=O)CC2)=O)C=C1F |
InChI Key | XAPVAKKLQGLNOY-UHFFFAOYSA-N |
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